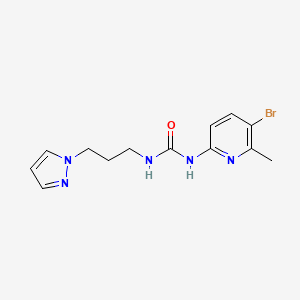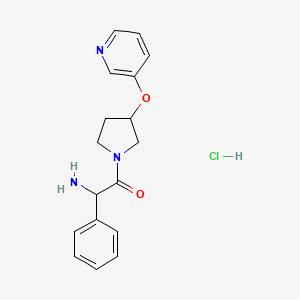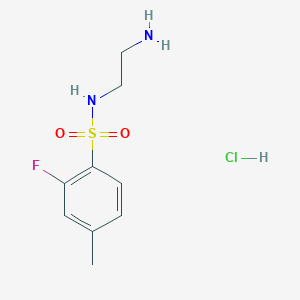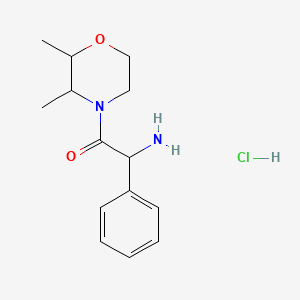
1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that possesses unique biochemical and physiological properties, making it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. This results in a decrease in inflammation and tumor growth, as well as an increase in the susceptibility of bacterial and fungal strains to antibiotics.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to induce apoptosis in tumor cells, leading to a decrease in tumor growth. It has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea in lab experiments is its potent anti-inflammatory and anti-tumor properties. This makes it a promising candidate for use in the development of novel therapeutic agents. Additionally, its ability to inhibit the growth of various bacterial and fungal strains makes it a potential candidate for use in the development of new antibiotics.
However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions for use in experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea. One potential direction is the development of novel therapeutic agents based on its anti-inflammatory and anti-tumor properties. Additionally, further research is needed to fully understand its mechanism of action and to identify specific targets for its activity. Finally, research is needed to determine its potential for use in the development of new antibiotics.
Méthodes De Synthèse
The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea involves the reaction of 5-bromo-6-methylpyridin-2-amine with 3-(pyrazol-1-yl)propyl isocyanate in the presence of a suitable solvent. The reaction proceeds under mild conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
1-(5-Bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea has been extensively studied for its potential applications in scientific research. It has been found to possess potent anti-inflammatory and anti-tumor properties, making it a promising candidate for use in the development of novel therapeutic agents. Additionally, it has been shown to exhibit significant activity against various bacterial and fungal strains, making it a potential candidate for use in the development of new antibiotics.
Propriétés
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)-3-(3-pyrazol-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5O/c1-10-11(14)4-5-12(17-10)18-13(20)15-6-2-8-19-9-3-7-16-19/h3-5,7,9H,2,6,8H2,1H3,(H2,15,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLYEDCREPDDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)NCCCN2C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)




![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
![3-amino-N-[(2-ethoxyphenyl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7632525.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7632541.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(dimethylamino)-2,3-dihydroinden-1-yl]methanone](/img/structure/B7632564.png)
![N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide](/img/structure/B7632577.png)